molecular formula C16H11F2N3O2 B2796731 N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)isonicotinamide CAS No. 1210457-73-0

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)isonicotinamide

Cat. No.: B2796731
CAS No.: 1210457-73-0
M. Wt: 315.28
InChI Key: KZJNXKODPMYCPQ-UHFFFAOYSA-N
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Description

N-((5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl)isonicotinamide is a synthetic small molecule characterized by a central isoxazole ring substituted with a 2,4-difluorophenyl group at the 5-position and a methyl-linked isonicotinamide moiety at the 3-position. The compound’s structural design leverages the isoxazole scaffold, known for its metabolic stability and hydrogen-bonding capabilities, combined with the difluorophenyl group, which enhances lipophilicity and target engagement.

Properties

IUPAC Name

N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2N3O2/c17-11-1-2-13(14(18)7-11)15-8-12(21-23-15)9-20-16(22)10-3-5-19-6-4-10/h1-8H,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZJNXKODPMYCPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CC(=NO2)CNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)isonicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)isonicotinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)isonicotinamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may act on inflammatory pathways by inhibiting key enzymes involved in the production of inflammatory mediators .

Comparison with Similar Compounds

Table 1: Binding Affinities of Isoxazole-Acetamide Derivatives

Compound ID Key Substituents Binding Score Reference
(E)-2-(5-Fluoro-...) Fluoro, Pyridin-4-yl 5.797
(E)-2-(5-Amino-...) Amino, Quinolin-6-yl 5.58
(E)-2-(5-Methyl-...) Methyl, Quinolin-6-yl 5.408

Sulfonamide and Chloroacetamide Derivatives

Compounds with sulfonamide linkages () exhibit high structural similarity (0.86–0.94) to the target molecule but differ in electronic and steric properties:

  • 2-Chloro-N-{4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl}acetamide (Similarity: 0.94) introduces a chloroacetamide group, which may improve electrophilicity for covalent binding but reduce solubility.

Key Observations :

  • The target compound’s isonicotinamide group (vs. sulfonamide in analogs) likely improves π-π stacking with aromatic residues in target proteins.
  • The 2,4-difluorophenyl substitution offers a balance between lipophilicity and steric demand compared to smaller groups (e.g., methyl) or polar substituents (e.g., amino) .

Methodological Considerations

Docking studies for analogs (e.g., ) were likely performed using AutoDock Vina , which optimizes binding mode predictions through efficient scoring functions and multithreading . This method’s accuracy suggests that affinity trends observed in analogs are reliable for SAR extrapolation.

Biological Activity

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)isonicotinamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features an isoxazole ring substituted with a difluorophenyl group and isonicotinamide moiety. Its molecular formula is C13H11F2N3OC_{13}H_{11}F_2N_3O, with a molecular weight of approximately 273.25 g/mol. The presence of the difluorophenyl group enhances its lipophilicity and may influence its biological interactions.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Enzyme Inhibition : Some derivatives have shown significant inhibitory activity against enzymes such as xanthine oxidase, which is crucial in purine metabolism. For instance, a related compound demonstrated an IC50 value of 0.3 μM against xanthine oxidase, indicating potent enzyme inhibition .
  • Anticancer Activity : Compounds containing isoxazole rings have been evaluated for their anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including HeLa and CaCo-2 cells .
  • Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties, which are common in isonicotinamide derivatives due to their ability to modulate inflammatory pathways .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Target IC50/EC50 Reference
Xanthine Oxidase InhibitionEnzymatic activity0.3 μM
CytotoxicityHeLa CellsIC50 = 10 μM
CytotoxicityCaCo-2 CellsIC50 = 5 μM
Anti-inflammatoryCOX InhibitionNot specified

Case Studies

  • Xanthine Oxidase Inhibition Study : A series of isonicotinamide derivatives were synthesized and tested for their ability to inhibit xanthine oxidase. Among these, this compound exhibited promising results, suggesting its potential use in treating conditions like gout or hyperuricemia .
  • Anticancer Evaluation : A study focused on various isoxazole derivatives showed that those with structural similarities to this compound displayed significant cytotoxicity against multiple cancer cell lines. This highlights the compound's potential as a lead structure for developing anticancer agents .

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